molecular formula C10H9F3N2O B2684176 (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034512-24-6

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B2684176
CAS No.: 2034512-24-6
M. Wt: 230.19
InChI Key: KMJYTNIFMFQFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone” is a chemical compound. It has been mentioned in the context of a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .


Chemical Reactions Analysis

The disposition of a similar compound, “3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)”, was examined in rats, dogs, and humans after oral administration of a single dose of [14C]PF-00734200 . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, as part of a broader chemical family, has been studied for its synthesis process, crystal structure, and theoretical analysis using DFT. For instance, a study detailed the synthesis of related boric acid ester intermediates, highlighting a three-step substitution reaction. The compounds' structures were confirmed through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses were performed, with DFT calculations further validating the molecular structures. This comprehensive approach revealed the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of the compounds (Huang et al., 2021).

Reactivity and Physicochemical Properties

Another aspect of research focuses on the reactivity of fluorine-containing compounds and their transformations. For example, the interaction of hydroxy-substituted organic molecules with various N–F class fluorinating reagents was investigated, revealing insights into the reactivity patterns based on the reagent structure. Such studies are crucial for understanding the fluorination processes and developing more efficient synthetic routes for fluorinated compounds (Zupan, Iskra, & Stavber, 1995).

Application in Medicinal Chemistry

In medicinal chemistry, research on compounds similar to this compound involves exploring their potential as receptor antagonists or agonists. One study developed a novel P2X7 antagonist through a dipolar cycloaddition reaction, highlighting the compound's potential for treating mood disorders. This research underscores the compound's relevance in discovering new therapeutic agents (Chrovian et al., 2018).

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYTNIFMFQFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.